

Introduction: The Strategic Importance of Substituted Biphenyls

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Compound of Interest

Compound Name: 3-Methoxy-3'-nitro-1,1'-biphenyl

CAS No.: 128923-93-3

Cat. No.: B151414

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The 1,1'-biphenyl framework is a cornerstone in the design of functional molecules, from pharmaceuticals to liquid crystals.[2] Its semi-rigid structure allows the two phenyl rings to adopt a twisted conformation, enabling precise three-dimensional interactions with biological targets. Biphenyl derivatives are known to exhibit a wide range of potent biological activities, including antifungal, anti-inflammatory, and anti-cancer properties.

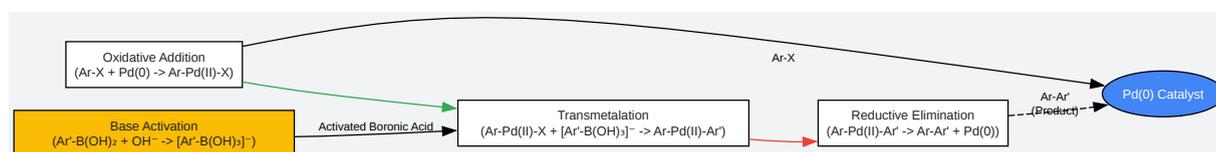
The functionalization of the biphenyl core is a critical strategy for modulating its properties:

- **The Nitro Group (-NO₂):** The presence of a nitroaromatic group is a key feature in many therapeutic agents.[3] It is a strong electron-withdrawing group that can participate in crucial hydrogen bonding and π - π stacking interactions. Importantly, the nitro group can act as a bio-reducible moiety; under the hypoxic conditions often found in solid tumors, nitroreductase enzymes can reduce the nitro group to cytotoxic hydroxylamines and amines, forming the basis of hypoxia-activated prodrugs.[4][5]
- **The Methoxy Group (-OCH₃):** The methoxy group is a common substituent in drug candidates. It is a moderate electron-donating group that can significantly impact a molecule's metabolic stability, lipophilicity, and receptor-binding affinity. By blocking a potential site of metabolism (like a phenol), it can improve the pharmacokinetic profile of a compound.

Therefore, **3-Methoxy-3'-nitro-1,1'-biphenyl** represents a scaffold with designed-in features relevant for modern drug discovery, combining the structural elegance of the biphenyl core with the electronic and metabolic advantages of its substituents.

Molecular Structure and Physicochemical Properties

The core structure of **3-Methoxy-3'-nitro-1,1'-biphenyl** consists of two phenyl rings linked by a C-C single bond. One ring is substituted with a methoxy group at the meta-position (C3), and the other is substituted with a nitro group, also at the meta-position (C3').



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol describes the synthesis of **3-Methoxy-3'-nitro-1,1'-biphenyl** from 3-methoxyphenylboronic acid and 1-bromo-3-nitrobenzene.

Materials:

- 3-Methoxyphenylboronic acid (1.2 eq)
- 1-Bromo-3-nitrobenzene (1.0 eq)
- Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
- Triphenylphosphine [PPh₃] (0.04 eq)

- Potassium Carbonate (K_2CO_3) (2.0 eq)
- Toluene (solvent)
- Water (co-solvent)
- Ethyl acetate (for extraction)
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$)

Procedure:

- **Reaction Setup:** To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3-nitrobenzene (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
- **Catalyst Addition:** In a separate vial, pre-mix the palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in a small amount of toluene. Add this catalyst mixture to the main reaction flask.
- **Solvent Addition & Degassing:** Add toluene and water in a 4:1 ratio to the flask. Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
- **Reaction:** Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.
- **Workup:** Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purification: The resulting crude solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure **3-Methoxy-3'-nitro-1,1'-biphenyl**.

Structural Elucidation and Characterization

Confirmation of the synthesized product's identity and purity is achieved through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the seven protons on the two phenyl rings. A sharp singlet integrating to three protons should appear upfield (approx. 3.8-4.0 ppm), characteristic of the methoxy ($-\text{OCH}_3$) group protons. [6]* ^{13}C NMR: The carbon NMR spectrum will display 13 distinct signals. The carbon of the methoxy group is expected around 55 ppm. [6]The twelve aromatic carbons will appear in the typical range of 110-160 ppm. [6]The carbons directly attached to the electron-withdrawing nitro group and the electron-donating methoxy group will be shifted accordingly.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) should reveal a molecular ion peak (M^+) at $m/z = 229.07$, corresponding to the molecular formula $\text{C}_{13}\text{H}_{11}\text{NO}_3$.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands include:

- $\sim 1530\text{ cm}^{-1}$ and $\sim 1350\text{ cm}^{-1}$: Strong, sharp peaks corresponding to the asymmetric and symmetric stretching vibrations of the nitro (N-O) group. [7]* $\sim 1250\text{ cm}^{-1}$ and $\sim 1040\text{ cm}^{-1}$: C-O stretching vibrations of the aryl-alkyl ether (methoxy group).
- $\sim 3100\text{-}3000\text{ cm}^{-1}$: C-H stretching for the aromatic rings.
- $\sim 1600\text{ cm}^{-1}$ and $\sim 1480\text{ cm}^{-1}$: C=C stretching vibrations within the aromatic rings.

Spectroscopic Data Summary (Expected)

¹ H NMR	Aromatic protons (7H, m): ~7.0-8.5 ppm; Methoxy protons (3H, s): ~3.8-4.0 ppm
¹³ C NMR	Methoxy carbon: ~55 ppm; Aromatic carbons: ~110-160 ppm
Mass Spec (EI)	[M] ⁺ : m/z = 229.07
IR (cm ⁻¹)	~1530 (NO ₂ asym), ~1350 (NO ₂ sym), ~1250 (C-O stretch), ~3050 (Ar C-H)

Applications and Future Directions in Drug Development

The **3-Methoxy-3'-nitro-1,1'-biphenyl** scaffold is a promising starting point for the development of novel therapeutics. The nitroaromatic moiety is a well-established pharmacophore in anti-infective and anti-cancer drugs. [5][8] Its ability to be selectively reduced in hypoxic environments makes it an attractive component for designing targeted cancer therapies. [5] The methoxy group can be used to fine-tune the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Future research could involve:

- Prodrug Development: Leveraging the nitro group for targeted drug release in hypoxic tumors. [4]*
- Analogue Synthesis: Exploring other substitution patterns on the biphenyl rings to optimize biological activity and selectivity.
- Mechanism of Action Studies: Investigating the specific cellular targets and pathways affected by this class of compounds.

Conclusion

3-Methoxy-3'-nitro-1,1'-biphenyl is a molecule of significant synthetic and medicinal interest. Its structure can be reliably accessed through robust chemical methods like the Suzuki-Miyaura coupling, and its identity can be unequivocally confirmed with standard spectroscopic techniques. The strategic incorporation of both a bio-reducible nitro group and a metabolically significant methoxy group makes this scaffold a compelling platform for the design of next-

generation therapeutic agents, particularly in oncology and infectious disease research. This guide provides the foundational knowledge and practical protocols necessary for researchers to synthesize, characterize, and further explore the potential of this valuable chemical entity.

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